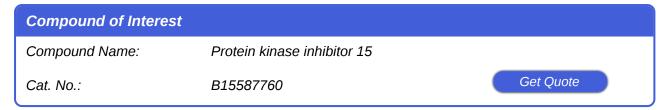


Application Notes and Protocols for PFK15 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in preclinical in vivo mouse models. The following sections detail recommended dosages, administration protocols, and key signaling pathways affected by PFK15 treatment, with a focus on oncology research.

Summary of PFK15 Dosages and Administration in Mouse Models

PFK15 has been demonstrated to be an effective anti-tumor agent in various mouse xenograft and syngeneic models. The most commonly reported administration route is intraperitoneal (i.p.) injection. Dosages typically range from 10 to 25 mg/kg, administered every other day or every three days.

Table 1: Summary of PFK15 Dosage and Administration in In Vivo Mouse Models



Mouse Model	Cancer Type	Cell Line(s)	Dosage	Adminis tration Route	Dosing Schedul e	Vehicle	Key Finding s
Balb/c nu/nu	Gastric Cancer	MKN45	25 mg/kg	i.p.	Every three days for 15 days	SCMC	Significa nt inhibition of tumor volume and weight.[1] [2][3]
Nude Mice	Head and Neck Squamou s Cell Carcinom a (HNSCC)	-	10 mg/kg and 20 mg/kg	i.p.	Every other day for 2 weeks	-	Dose- depende nt inhibition of tumor growth. [4]
Syngenei c C57BI/6	Lewis Lung Carcinom a	LLC	25 mg/kg	i.p.	-	-	Suppress ed tumor growth, metastati c spread, and glucose metabolis m.[5][6]
Athymic Mice	Colorecta I, Glioblast oma, Pancreati c Cancer	CT26, U- 87 MG, BxPC-3	25 mg/kg	i.p.	Every 3 days	-	Antitumor effects compara ble to approved chemoth erapeutic



							agents. [5]
Nude Mice	Colorecta I Cancer (Cisplatin - Resistant)	HCT116 DDR	-	i.p.	Every third da for 12 days	y -	Significa nt reduction in tumor volume and weight, especiall y in combinati on with cisplatin. [7]

Note: SCMC stands for sodium carboxymethyl cellulose. The specific vehicle composition is often proprietary or not detailed in all publications. A common vehicle for PFK15 is a solution of DMSO, PEG300, Tween-80, and saline.[5]

Pharmacokinetics and Toxicology

While detailed pharmacokinetic studies with specific half-life and clearance values for PFK15 in mice are not extensively published in the available literature, one study noted that a 5 mg/kg intravenous administration resulted in a satisfactory half-life, exposure, tissue distribution, and reasonable clearance.[8] Most in vivo efficacy studies report that PFK15 is well-tolerated at therapeutic doses, with no significant body weight loss or other overt signs of toxicity observed. [1][3][4] However, formal LD50 toxicity studies are not readily available in the public domain. Researchers should conduct preliminary dose-finding and toxicity studies for their specific mouse strain and experimental conditions.

Experimental Protocols Preparation of PFK15 for In Vivo Administration

A common method for preparing PFK15 for intraperitoneal injection involves creating a suspension. A typical formulation is as follows:



- Prepare a stock solution of PFK15 in Dimethyl Sulfoxide (DMSO).
- For a working solution, mix the DMSO stock with PEG300.
- Add Tween-80 to the mixture and mix thoroughly.
- Finally, add saline or ddH2O to reach the final desired concentration.[5]

It is crucial to use the freshly prepared mixture immediately for optimal results.[5]

Xenograft Mouse Model Protocol (Example: Gastric Cancer)

This protocol is based on studies using the MKN45 gastric cancer cell line.[1][2][3]

- Animal Model: Female Balb/c nude mice, 4-5 weeks old.
- Cell Preparation: Resuspend 5 x 10⁶ MKN45 cells in a 1:1 mixture of serum-free medium and Matrigel.
- Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~120 mm³).
 Measure tumor dimensions with calipers every three days.
- Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.
- PFK15 Administration: Administer PFK15 (e.g., 25 mg/kg) or vehicle intraperitoneally every three days for the duration of the study (e.g., 15 days).
- Monitoring: Record tumor volumes and body weights every three days to assess efficacy and toxicity.
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).



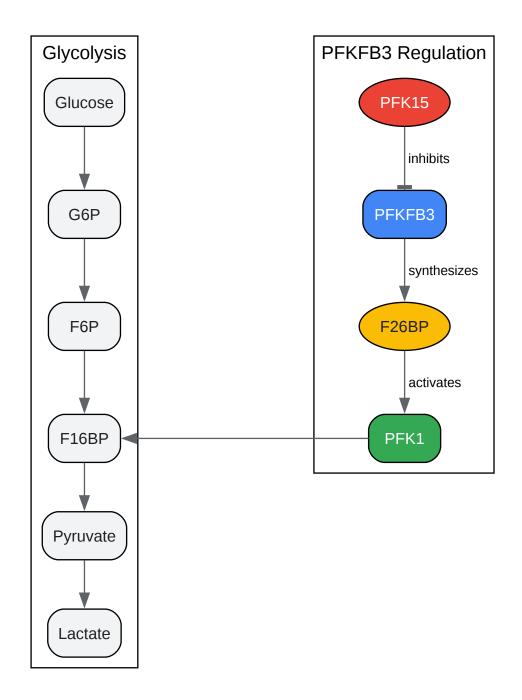
Signaling Pathways and Mechanisms of Action

PFK15 exerts its anti-tumor effects primarily by inhibiting PFKFB3, a key regulator of glycolysis. This leads to a reduction in glucose uptake and ATP production in cancer cells.[5][6] Beyond its metabolic effects, PFK15 has been shown to modulate several critical signaling pathways involved in cell cycle progression, apoptosis, and immune response.

PFKFB3 and Glycolysis Regulation

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, PFK15 reduces F2,6BP levels, thereby suppressing the high glycolytic rate characteristic of many cancer cells.





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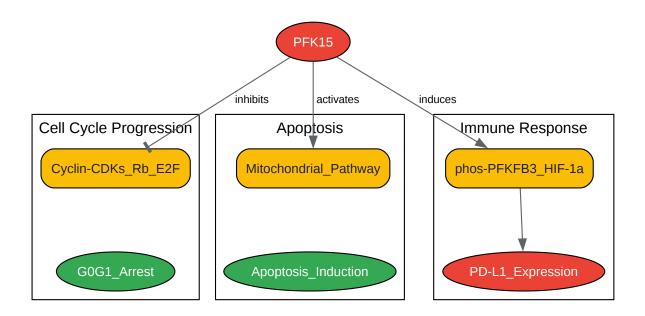
Caption: PFK15 inhibits PFKFB3, reducing F2,6BP and suppressing glycolysis.

Downstream Signaling Pathways Modulated by PFK15

 Cell Cycle Arrest: PFK15 has been shown to induce G0/G1 cell cycle arrest by inhibiting the Cyclin-CDKs/Rb/E2F signaling pathway.[1]



- Apoptosis Induction: The compound can trigger apoptosis through the mitochondrial pathway.[1]
- AMPK Signaling: PFK15 treatment can lead to the downregulation of the AMP-activated protein kinase (AMPK) signaling pathway.
- Immune Modulation: Interestingly, PFK15 has been observed to increase the expression of PD-L1 on tumor cells through the phosphorylation of PFKFB3 and subsequent interaction with HIF-1α.[9] This suggests a potential for combination therapies with immune checkpoint inhibitors.



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Caption: PFK15 modulates cell cycle, apoptosis, and immune signaling pathways.

Conclusion

PFK15 is a valuable tool for investigating the role of glycolysis in cancer biology and for preclinical evaluation of PFKFB3 inhibition as a therapeutic strategy. The provided dosages and protocols serve as a starting point for in vivo studies. Researchers are encouraged to optimize these protocols for their specific experimental systems and to further investigate the



complex signaling networks modulated by this compound. The potential for combination therapies, particularly with immune checkpoint inhibitors, warrants further exploration.

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